N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide
Description
N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, an azetidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-2-18(15,16)13-7-9(8-13)6-12-11(14)10-4-3-5-17-10/h3-5,9H,2,6-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOVGUOLIUTFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
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Introduction of the Ethylsulfonyl Group: : The azetidine ring can be functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction. This can be done by reacting the azetidine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
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Attachment to the Thiophene Ring: : The functionalized azetidine can then be coupled with a thiophene-2-carboxylic acid derivative. This coupling reaction can be facilitated by using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for this purpose.
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Substitution: : The thiophene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, chlorine, iron(III) chloride (FeCl3)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its interactions with enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism by which N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide
- N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide
- N-[(1-ethylsulfonylazetidin-3-yl)methyl]furan-2-carboxamide
Uniqueness
N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its azetidine and thiophene rings, along with the ethylsulfonyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the presence of the thiophene ring may enhance its electronic properties, while the azetidine ring could influence its steric interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
